Lipophilicity: XLogP3-AA Comparison with Methoxy Analog
The cyclopentyloxy analog exhibits substantially higher computed lipophilicity than the methoxy analog, a factor that directly governs passive membrane permeability and hydrophobic pocket complementarity in carbonic anhydrase isoforms. 5-Amino-2-(cyclopentyloxy)benzenesulfonamide has a PubChem-calculated XLogP3-AA of 1, whereas 5-amino-2-methoxybenzenesulfonamide (CAS 88508-44-5, PubChem CID 19822903) has an XLogP3-AA of −0.1. This 1.1 log unit difference corresponds to an approximately 12.6-fold higher octanol-water partition coefficient for the cyclopentyloxy compound [1]. In carbonic anhydrase drug discovery, modulating logP within this range has been shown to shift selectivity between membrane-associated isoforms (CA IX, CA XII) and cytosolic isoforms (CA I, CA II) [2].
Methoxy analog = −0.1
Δ = +1.1 (~12.6× partition)
Supports differentiated CA isoform screening selection.
Computed values; experimental logP not available.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1 |
| Comparator Or Baseline | 5-Amino-2-methoxybenzenesulfonamide, XLogP3-AA = −0.1 |
| Quantified Difference | ΔXLogP3-AA = +1.1 (≈12.6-fold higher partition coefficient for target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem 2021.05.07 release; values retrieved April 2026. |
Why This Matters
When procuring benzenesulfonamide building blocks for carbonic anhydrase-focused screening, lipophilicity differences greater than 1 log unit strongly predict divergent isoform-selectivity profiles, making the cyclopentyloxy analog functionally non-substitutable for the methoxy analog without confirmatory enzymatic data.
- [1] PubChem Computed Properties: XLogP3-AA for CID 81761027 (1.0) and CID 19822903 (−0.1). National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [2] Nocentini, A., Supuran, C.T. Advances in the structural annotation of human carbonic anhydrases and impact on future drug discovery. Expert Opinion on Drug Discovery 14, 1175–1197 (2019). Class-level evidence linking logP modulation to CA isoform selectivity. View Source
